copper;2-azanidylethylazanide

Descripción

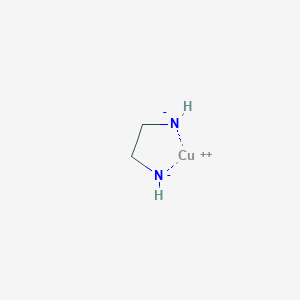

Copper;2-azanidylethylazanide is a coordination complex featuring a copper ion bound to the 2-azanidylethylazanide ligand. The compound’s structure, inferred from analogous cobalt complexes (e.g., cobalt;2-azanidylethylazanide), suggests an octahedral geometry around the copper center, with additional counterions (e.g., sulfate) balancing the charge .

Applications of such complexes may span catalysis and materials science, as azanide ligands are known to stabilize transition metals in redox-active states, enabling electron-transfer processes .

Propiedades

Fórmula molecular |

C2H6CuN2 |

|---|---|

Peso molecular |

121.63 g/mol |

Nombre IUPAC |

copper;2-azanidylethylazanide |

InChI |

InChI=1S/C2H6N2.Cu/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2 |

Clave InChI |

ONFUTDADALZYRE-UHFFFAOYSA-N |

SMILES canónico |

C(C[NH-])[NH-].[Cu+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Copper;2-azanidylethylazanide can be synthesized through the reaction of copper(II) salts with ethylenediamine. One common method involves dissolving copper(II) sulfate in water and then adding ethylenediamine to the solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a blue solid. The reaction can be represented as follows:

CuSO4+2C2H8N2→[Cu(C2H8N2)2]SO4

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Copper;2-azanidylethylazanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(III) complexes.

Reduction: It can be reduced to copper(I) complexes.

Substitution: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Ligands such as ammonia or other amines.

Major Products Formed

Oxidation: Copper(III) complexes.

Reduction: Copper(I) complexes.

Substitution: Complexes with different ligands.

Aplicaciones Científicas De Investigación

Copper;2-azanidylethylazanide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its anticancer properties due to its ability to interact with DNA.

Industry: Used in electroplating and as a stabilizer in polymer production

Mecanismo De Acción

The mechanism of action of copper;2-azanidylethylazanide involves its ability to coordinate with various biological molecules. In medicinal applications, it can bind to DNA and induce oxidative stress, leading to cell death. The compound’s interaction with enzymes and proteins can also disrupt cellular processes, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Table 1: Key Properties of Copper;2-azanidylethylazanide and Analogous Complexes

*Inferred from ligand behavior in analogous systems.

Key Findings from Comparative Studies

Ligand Flexibility and Metal Specificity: The 2-azanidylethylazanide ligand demonstrates versatility, coordinating to both Cu²⁺ and Co²⁺ with similar geometries. Platinum analogs (e.g., platinum;2-azanidylethylazanide dihydrate) show superior hydrolytic stability, likely due to the inert nature of Pt²⁺, making them suitable for aqueous-phase catalysis .

Electronic and Redox Behavior: this compound is expected to display redox activity similar to [Cu(HLPz)Cl]n, a 1D polymer with a Cu₂Cl₂ core.

Polymeric copper complexes (e.g., [Cu(HLPz)Cl]n) underscore the role of ligand design in achieving structural dimensionality, suggesting that 2-azanidylethylazanide could enable novel metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.